5-Bromo Brassinin

Vue d'ensemble

Description

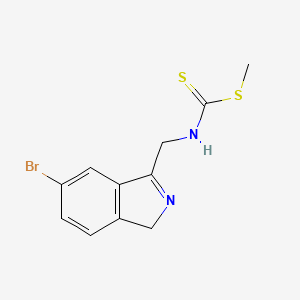

5-Bromo Brassinin is a derivative of Brassinin . It has a molecular weight of 315.25 and a molecular formula of C11H11BrN2S2 .

Synthesis Analysis

The synthesis of 5-Bromo Brassinin involves the creation of five series of 5-bromosubstituted derivatives of indole phytoalexins . This process uses a straightforward synthetic approach . Another method involves the preparation of 5-bromo-2-chlorobenzoic acid, which is a common key intermediate for synthesizing a novel antidiabetic SGLT-2 inhibitor .

Molecular Structure Analysis

The molecular structure of 5-Bromo Brassinin is based on the indole nucleus with a linear chain or annexed heterocycle . It has a molecular formula of C11H11BrN2S2 .

Applications De Recherche Scientifique

Application in Cancer Research

Specific Scientific Field

The specific scientific field is Cancer Research .

Comprehensive and Detailed Summary of the Application

5-Bromo Brassinin and its derivatives have been studied for their potential as anticancer agents . These compounds have been shown to exhibit antiproliferative activity against human cancer cell lines .

Detailed Description of the Methods of Application or Experimental Procedures

The compounds were synthesized and then screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines using a MTT assay . The activity of some analogues was found to be better or comparable to that of cisplatin, a commonly used chemotherapy drug .

Thorough Summary of the Results or Outcomes Obtained

Evaluation of their antiproliferative potency showed that the activity of some analogues was better or comparable to that of cisplatin . At the same time, the toxicity of these compounds on 3T3 cells was lower than that of cisplatin . All 5-bromosubstituted analogues of indole phytoalexins exhibited lower or approximately the same activities as previously studied corresponding non-brominated compounds .

Application in Antifungal and Antibacterial Research

Specific Scientific Field

The specific scientific field is Antifungal and Antibacterial Research .

Comprehensive and Detailed Summary of the Application

5-Bromo Brassinin and its derivatives have been found to exhibit a wide range of antifungal activities and moderate antibacterial effects . These properties make them potential candidates for the development of new antifungal and antibacterial agents.

Detailed Description of the Methods of Application or Experimental Procedures

The compounds are typically tested in vitro against a variety of fungal and bacterial strains. The methods used to assess their antifungal and antibacterial activities can vary, but often involve measuring the inhibition of growth or viability of the microorganisms in the presence of the compounds .

Thorough Summary of the Results or Outcomes Obtained

The specific results can vary depending on the strains tested and the experimental conditions. However, the compounds have generally been found to exhibit significant antifungal and moderate antibacterial activities .

Application in Neurological Research

Specific Scientific Field

The specific scientific field is Neurological Research .

Comprehensive and Detailed Summary of the Application

5-Bromo Brassinin has been found to have an anti-aggregation effect in the cerebrospinal fluid of patients with multiple sclerosis . This suggests that it may have potential therapeutic applications in neurological disorders characterized by protein aggregation.

Detailed Description of the Methods of Application or Experimental Procedures

The anti-aggregation effect of 5-Bromo Brassinin was demonstrated in the cerebrospinal fluid of patients with multiple sclerosis. The specific methods used to assess this effect can vary, but often involve measuring the aggregation of specific proteins in the presence of the compound .

Thorough Summary of the Results or Outcomes Obtained

The compound was found to have a significant anti-aggregation effect in the cerebrospinal fluid of patients with multiple sclerosis . This suggests that it may have potential therapeutic applications in this and possibly other neurological disorders.

Application in Antiprotozoal Research

Specific Scientific Field

The specific scientific field is Antiprotozoal Research .

Comprehensive and Detailed Summary of the Application

5-Bromo Brassinin and its derivatives have been found to exhibit antiprotozoal activity . These properties make them potential candidates for the development of new antiprotozoal agents.

Detailed Description of the Methods of Application or Experimental Procedures

The compounds are typically tested in vitro against a variety of protozoal strains. The methods used to assess their antiprotozoal activities can vary, but often involve measuring the inhibition of growth or viability of the protozoa in the presence of the compounds .

Thorough Summary of the Results or Outcomes Obtained

The specific results can vary depending on the strains tested and the experimental conditions. However, the compounds have generally been found to exhibit significant antiprotozoal activities .

Application in Immune Tolerance Research

Specific Scientific Field

The specific scientific field is Immune Tolerance Research .

Comprehensive and Detailed Summary of the Application

5-Bromo Brassinin has been found to be a bioavailable inhibitor of indoleamine 2,3-dioxygenase (IDO) , a pro-toleragenic enzyme that drives immune escape in cancer . This suggests that it may have potential therapeutic applications in cancer treatment.

Detailed Description of the Methods of Application or Experimental Procedures

The anti-toleragenic effect of 5-Bromo Brassinin was demonstrated in cancer cells. The specific methods used to assess this effect can vary, but often involve measuring the activity of IDO in the presence of the compound .

Thorough Summary of the Results or Outcomes Obtained

The compound was found to have a significant anti-toleragenic effect in cancer cells . This suggests that it may have potential therapeutic applications in cancer treatment.

Propriétés

IUPAC Name |

methyl N-[(6-bromo-3H-isoindol-1-yl)methyl]carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S2/c1-16-11(15)14-6-10-9-4-8(12)3-2-7(9)5-13-10/h2-4H,5-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIKNMBQDBAPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NCC1=NCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661825 | |

| Record name | Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo Brassinin | |

CAS RN |

1076199-55-7 | |

| Record name | Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)

![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)

![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)